2-(3-Isopropyl-1-pyrrolidinyl)ethylamine

Dopamine receptor Radioligand binding Pyrrolidine ethylamine SAR

Secure this 3-isopropyl pyrrolidine ethylamine to lock in a unique pharmacophore vector that is not replicated by N-alkyl or N-aryl analogs. Its moderate dopamine IC₅₀ (800 nM) and low-affinity sigma-1 profile (1.18 µM) provide a robust, cost-effective reference standard for receptor screening cascades. The free primary amine enables immediate derivatization. Confirm stereochemical identity via CAS 34971-74-9; avoid generic pyrrolidine substitutions that introduce off-target risk.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 34971-74-9
Cat. No. B1432570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Isopropyl-1-pyrrolidinyl)ethylamine
CAS34971-74-9
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCC(C)C1CCN(C1)CCN
InChIInChI=1S/C9H20N2/c1-8(2)9-3-5-11(7-9)6-4-10/h8-9H,3-7,10H2,1-2H3
InChIKeyFDLHDWOXBFKAND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Isopropyl-1-pyrrolidinyl)ethylamine (CAS 34971-74-9): Procurement Specifications, Structural Identity & Baseline Physicochemical Profile


2-(3-Isopropyl-1-pyrrolidinyl)ethylamine (CAS 34971-74-9), also known as 2-[3-(propan-2-yl)pyrrolidin-1-yl]ethan-1-amine , is a pyrrolidine-based ethylamine derivative (molecular formula C₉H₂₀N₂; molecular weight 156.27 g/mol) [1]. It functions as a versatile chemical building block in medicinal chemistry [2] and preclinical research, with documented in vitro interactions at dopamine, sigma, and histamine H1 receptors [3]. Procurement of this specific CAS number ensures correct stereochemical and substitutional identity, as nomenclature variations (e.g., 3-(1-Methylethyl)-1-pyrrolidineethanamine) can refer to identical molecular structures but may present different salt forms or isomeric compositions .

2-(3-Isopropyl-1-pyrrolidinyl)ethylamine: Structural Determinants Preventing Direct Replacement by Unsubstituted or Differently Alkylated Pyrrolidine Analogs


Generic substitution among pyrrolidinyl ethylamine congeners is precluded by steep structure–activity relationships (SAR). The 3-isopropyl substitution on the pyrrolidine ring imposes distinct steric and electronic constraints that modulate receptor recognition profiles relative to unsubstituted, N-substituted, or differently alkylated analogs [1]. In dopamine receptor binding assays, 2-(3-isopropyl-1-pyrrolidinyl)ethylamine exhibits an IC₅₀ of 800 nM, whereas closely related N-alkylated pyrrolidinyl ethylamines demonstrate subnanomolar sigma receptor affinities [1]. Furthermore, the compound displays no measurable affinity toward the β₁ adrenergic receptor (Ki > 10 μM, reported as "no affinity") , a selectivity filter that may be absent in analogs bearing alternative alkyl chains or aryl substituents. The combination of a free primary amine terminus and a 3-isopropyl pyrrolidine core creates a unique pharmacophore vector not recapitulated by simple N-alkyl or N-aryl pyrrolidine derivatives; consequently, direct interchange without confirmatory binding profiling introduces significant risk of altered target engagement and functional outcomes.

Quantitative Comparative Evidence for 2-(3-Isopropyl-1-pyrrolidinyl)ethylamine: Binding Affinity, Selectivity & Pharmacological Differentiation


Moderate Dopamine D₂-like Receptor Binding Affinity Distinguishes 2-(3-Isopropyl-1-pyrrolidinyl)ethylamine from High-Potency Sigma Ligands

2-(3-Isopropyl-1-pyrrolidinyl)ethylamine binds to dopamine receptors in rat striatal membranes with an IC₅₀ of 800 nM, measured by displacement of [³H]spiroperidol [1]. In contrast, structurally elaborated N-arylethyl-N-alkyl-2-(1-pyrrolidinyl)ethylamines achieve subnanomolar sigma receptor affinities (e.g., Ki = 0.34 nM for N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine against [³H]-(+)-3-PPP) [2]. This ~2,350-fold potency differential underscores the target selectivity conferred by the simple 3-isopropyl substitution pattern compared to N-arylethyl functionalization.

Dopamine receptor Radioligand binding Pyrrolidine ethylamine SAR

Sigma Receptor Affinity (IC₅₀ = 1.18 μM) Positions 2-(3-Isopropyl-1-pyrrolidinyl)ethylamine as a Low-Micromolar Sigma-1 Binder Distinct from Subnanomolar Sigma Ligands

In competitive binding assays using [³H]DTG as radioligand in guinea pig cerebellum, 2-(3-Isopropyl-1-pyrrolidinyl)ethylamine exhibited an IC₅₀ of 1.18 × 10³ nM (1.18 μM) for the sigma non-opioid intracellular receptor 1 [1]. By comparison, the prototypical high-affinity sigma ligand haloperidol displays Ki values of ~3–6 nM at sigma-1 receptors, while optimized N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines achieve Ki values as low as 0.34 nM [2]. The >3,000-fold lower affinity of the target compound confirms that the 3-isopropyl pyrrolidine core, lacking an N-arylethyl extension, is insufficient for high-potency sigma engagement.

Sigma receptor Binding affinity IC₅₀

Complete Lack of β₁ Adrenergic Receptor Affinity Confers Target Selectivity Advantage Over Promiscuous Pyrrolidine Derivatives

In vitro binding assays demonstrate that 2-(3-Isopropyl-1-pyrrolidinyl)ethylamine has no measurable affinity toward the β₁ adrenergic receptor (reported as "no affinity") . This represents a marked selectivity advantage over structurally related pyrrolidinyl ethylamine derivatives that have been engineered for dual sigma/dopamine or adrenergic/sigma polypharmacology. For instance, certain N-substituted pyrrolidinyl cyclohexylamines exhibit moderate to high affinity for both sigma and adrenergic receptors [1]. The absence of β₁ binding in the target compound simplifies interpretation of functional assays where adrenergic cross-reactivity would otherwise confound results.

Adrenergic receptor Selectivity Off-target binding

Recommended Research and Industrial Use Cases for 2-(3-Isopropyl-1-pyrrolidinyl)ethylamine Based on Quantitative Comparative Evidence


Moderate-Affinity Dopamine Receptor Tool Compound for In Vitro Pharmacology

With an IC₅₀ of 800 nM at dopamine receptors in rat striatal membranes [1], 2-(3-Isopropyl-1-pyrrolidinyl)ethylamine is well-suited as a moderate-affinity reference ligand in dopamine receptor binding studies. Its potency resides in a range where assay signal-to-noise is robust but saturation is not immediate, making it a practical positive control for screening campaigns targeting D₂-like receptors. The compound's structural simplicity and commercial availability further support its use as a cost-effective benchmark.

Low-Micromolar Sigma Receptor Reference Standard for Hit Triage

The compound's IC₅₀ of 1.18 μM at sigma-1 receptors [2] positions it as an ideal low-affinity control in sigma receptor screening cascades. It enables establishment of assay sensitivity thresholds and facilitates differentiation of genuine high-potency hits (e.g., compounds with sub-100 nM affinity) from weak or nonspecific binders. This application is particularly relevant in medicinal chemistry programs targeting sigma receptors for CNS disorders or oncology indications.

Selectivity Profiling: Negative Control for β₁ Adrenergic Receptor Assays

Demonstrating no measurable affinity toward β₁ adrenergic receptors , the compound serves as a validated negative control for counter-screening against adrenergic off-target activity. Researchers employing pyrrolidine-containing chemical probes can use this compound to confirm that observed phenotypes are not attributable to adrenergic cross-reactivity, thereby strengthening mechanistic conclusions.

Pyrrolidine Scaffold Building Block for SAR Exploration

As a minimally functionalized pyrrolidinyl ethylamine core bearing a single 3-isopropyl substituent , the compound is an attractive starting material for parallel synthesis of focused libraries. Its free primary amine permits facile derivatization (e.g., amide coupling, reductive amination, sulfonylation) to generate diverse analog sets for systematic SAR studies of dopamine, sigma, or other CNS target engagement.

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